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Compound of Interest

Compound Name: Fgfr4-IN-16

Cat. No.: B12378507

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fgfr4-IN-16 is a potent and selective covalent inhibitor of Fibroblast Growth Factor Receptor 4
(FGFRA4), a receptor tyrosine kinase implicated in the progression of various cancers,
particularly hepatocellular carcinoma. This technical guide provides a comprehensive overview
of Fgfr4d-IN-16, including its mechanism of action, key quantitative data, detailed experimental
protocols, and relevant signaling pathways. The information presented is intended to support
further research and drug development efforts targeting FGFRA4.

Core Compound Information

Fgfr4-IN-16, also known as CY-15-2, is a small molecule designed to irreversibly bind to a
specific cysteine residue within the ATP-binding pocket of FGFR4. This covalent interaction
leads to sustained inhibition of the receptor's kinase activity.
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Property Value

CAS Number 1970120-44-5

Molecular Formula C35H30CI2N6Os

Molecular Weight 685.56 g/mol

Mechanism of Action Covalent, irreversible inhibitor of FGFR4
Target Residue Cysteine 552 (Cys552)

Quantitative Biological Data

The following tables summarize the key in vitro and cellular potency of Fgfr4-IN-16.

Table 1: In Vitro and Cellular Activity

Target/Cell ..
Assay Type Li Parameter Value Selectivity Reference
ine
>100-fold
Cellular selective over
Huh7 cells ICso 9 nM [1]
Assay FGFRL1, 2,
and 3
Biochemical Recombinant
ICs0 N/A N/A [1]
Assay FGFR4

Note: Specific biochemical ICso values were not explicitly provided in the primary literature
reviewed. The cellular ICso for inhibition of pFGFR4 signaling provides a strong indication of the
compound's potency in a biological context.

Mechanism of Action and Signaling Pathway

Fgfr4-IN-16 exerts its inhibitory effect through a targeted covalent modification of Cys552 in the
hinge region of the FGFR4 kinase domain.[2] This cysteine residue is unique to FGFR4 among
the FGFR family members, providing a basis for the compound's selectivity.[3][4] The
acrylamide "warhead" of Fgfr4-IN-16 forms a permanent bond with the thiol group of Cys552,
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preventing ATP from binding and thereby blocking the receptor's autophosphorylation and
subsequent downstream signaling.

The FGFR4 signaling pathway plays a crucial role in cell proliferation, survival, and migration.
Its aberrant activation, often driven by the overexpression of its ligand FGF19, is a key
oncogenic driver in hepatocellular carcinoma and other cancers.[1] Inhibition of FGFR4 by
Fgfr4-IN-16 effectively shuts down these pro-tumorigenic signals.
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Caption: FGFR4 Signaling Pathway and Inhibition by Fgfr4-IN-16.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of
Fgfr4-IN-16.

Synthesis of Fgfr4-IN-16
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The synthesis of Fgfr4-IN-16 is a multi-step process. A detailed protocol can be found in the
supporting information of the primary literature.[1] The general workflow is outlined below.

Starting Materials Coupling Reaction Boc Deprotection Acrylamide Formation Fgfr4-IN-16
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Caption: General Synthesis Workflow for Fgfr4-IN-16.

In Vitro Biochemical Kinase Assay (Omnia® Kinase
Assay)

This assay measures the ability of Fgfr4-IN-16 to inhibit the kinase activity of recombinant
FGFRA4.

Materials:

e Recombinant human FGFR4 kinase domain

o Omnia® Kinase Assay Kit (Thermo Fisher Scientific)
e ATP

e Fgfr4-IN-16 (dissolved in DMSO)

e Assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgClz; 0.1mg/ml BSA; 2.5mM MnClz; 50uM
DTT)[5]

o 384-well plate

e Fluorescence plate reader

Procedure:

e Prepare a serial dilution of Fgfr4-IN-16 in assay buffer.

e In a 384-well plate, add the recombinant FGFR4 enzyme to each well.
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Add the diluted Fgfr4-IN-16 or DMSO (vehicle control) to the wells.

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for
covalent bond formation.

Initiate the kinase reaction by adding the Omnia® peptide substrate and ATP solution to each
well.

Immediately begin monitoring the fluorescence signal in a plate reader at appropriate
excitation and emission wavelengths.

Calculate the rate of substrate phosphorylation for each inhibitor concentration.

Determine the ICso value by plotting the percent inhibition against the logarithm of the
inhibitor concentration.
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Caption: Workflow for the In Vitro Biochemical Kinase Assay.

Cellular FGFR4 Phosphorylation Assay

This assay assesses the ability of Fgfr4-IN-16 to inhibit the phosphorylation of FGFR4 in a
cellular context.

Materials:
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Huh? (or other suitable FGF19/FGFR4-dependent) cells
Cell culture medium and supplements

Fgfr4-IN-16 (dissolved in DMSO)

Lysis buffer

Antibodies: anti-phospho-FGFR4 (pFGFR4), anti-total-FGFR4, and a loading control (e.g.,
anti-GAPDH)

Western blotting reagents and equipment
Procedure:
Seed Huh7 cells in multi-well plates and allow them to adhere overnight.

Treat the cells with a serial dilution of Fgfr4-IN-16 or DMSO (vehicle control) for a specified
time (e.g., 2-4 hours).

Lyse the cells and collect the protein lysates.
Determine the protein concentration of each lysate.
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

Probe the membrane with primary antibodies against pFGFR4, total FGFR4, and the loading
control.

Incubate with appropriate secondary antibodies.
Visualize the protein bands using a chemiluminescence detection system.

Quantify the band intensities to determine the level of pFGFR4 relative to total FGFR4 and
the loading control.

Calculate the ICso value by plotting the percent inhibition of pPFGFR4 against the logarithm of
the inhibitor concentration.
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Caption: Workflow for the Cellular FGFR4 Phosphorylation Assay.
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Conclusion

Fgfr4-IN-16 is a valuable research tool for investigating the biological roles of FGFR4 and for
the preclinical evaluation of FGFR4-targeted cancer therapies. Its high potency, selectivity, and
covalent mechanism of action make it a superior probe compared to non-covalent or less
selective inhibitors. The data and protocols presented in this guide are intended to facilitate its
use in the scientific community and to accelerate the development of novel treatments for
cancers driven by aberrant FGFR4 signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b12378507?utm_src=pdf-body
https://www.benchchem.com/product/b12378507?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5430393/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5430393/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7549259/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7549259/
https://www.ovid.com/journals/intmm/abstract/10.3892/ijmm.2016.2620~fgfr-inhibitors-effects-on-cancer-cells-tumor?redirectionsource=fulltextview
https://aacrjournals.org/cancerdiscovery/article-pdf/doi/10.1158/2159-8290.CD-14-1029/1801435/2159-8290_cd-14-1029v1.pdf
https://www.promega.com/-/media/files/resources/protocols/kinase-enzyme-appnotes/fgfr4-kinase-assay.pdf?rev=a913256de4624c018ac3eeefd8a6b800&sc_lang=en
https://www.benchchem.com/product/b12378507#fgfr4-in-16-cas-number-1970120-44-5
https://www.benchchem.com/product/b12378507#fgfr4-in-16-cas-number-1970120-44-5
https://www.benchchem.com/product/b12378507#fgfr4-in-16-cas-number-1970120-44-5
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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